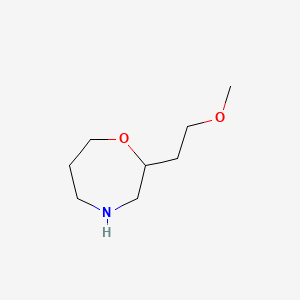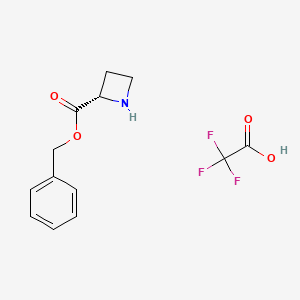
3-Amino-1-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-1H-indole-2-carboxylic acid typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit enzymes like HIV-1 integrase by chelating metal ions within the active site . The compound’s effects are mediated through its binding to receptors and enzymes, leading to alterations in cellular processes .
Similar Compounds:
- 1-Methyl-1H-indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This structural feature allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-amino-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) |
Clave InChI |
DNMWILQETCFZRH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








